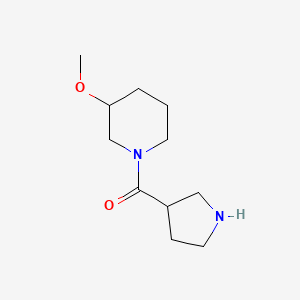

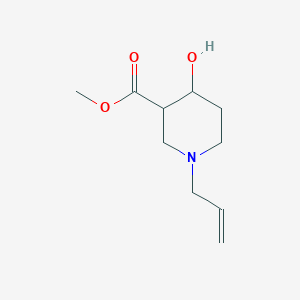

![molecular formula C9H12N4O B1478544 2-(アミノメチル)-6-エチルピラゾロ[1,5-a]ピラジン-4-オール CAS No. 2091295-85-9](/img/structure/B1478544.png)

2-(アミノメチル)-6-エチルピラゾロ[1,5-a]ピラジン-4-オール

概要

説明

The compound “2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazines and pyrazoles. These are polycyclic aromatic compounds containing a pyrazine and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the arrangement of the atoms and the presence of the functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazines and pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of similar compounds include a certain density, boiling point, and solubility .科学的研究の応用

抗菌活性

この化合物は、抗菌活性を示すことが分かっています。 一連の新規トリアゾロ[4,3-a]ピラジン誘導体が合成され、それらの構造はさまざまな手法を用いて特徴付けられました 。 これらの化合物の一部は、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に、中等度から良好な抗菌活性を示しました 。

トリアゾロピラジン-3-アミンの合成

この化合物は、[1,2,4]トリアゾロ[4,3-a]ピラジン-3-アミンの合成に使用できます 。 このプロセスには、1-(ピラジン-2-イル)グアニジン誘導体の酸化環化が含まれます 。

抗菌剤における用途

この化合物は、新規抗菌剤の開発に使用できます。 市販されている抗菌剤は、抗菌スペクトルが狭く、活性が限定的で、潜在的な毒性があり、徐々に微生物の耐性が発達するなど、さまざまな欠点があります 。 したがって、優れた抗菌活性を有する新規化合物を開発することは、常に抗菌分野における最も困難な課題の1つとなっています 。

4. 増殖性疾患の治療における用途 この化合物から合成可能な[1,2,4]トリアゾロ[4,3-a]ピラジン-3-アミンは、がんを含む増殖性疾患の治療のためのFGFR2遺伝子のモジュレーターとして使用されます 。

5. NR2Bアンタゴニストの最適化における用途 [1,2,4]トリアゾロ[4,3-a]ピラジン-3-アミン誘導体は、NR2Bアンタゴニストの最適化に使用できる潜在的に活性な構造です 。

6. 生物学的に重要な誘導体の合成における用途 この化合物は、合成手順が容易で収率が非常に高いため、生物学的に重要な[1,2,4]トリアゾロ[1,5-a]ピラジン-2-アミン誘導体の合成に使用できます 。

Safety and Hazards

作用機序

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .

Biochemical Pathways

Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .

Result of Action

Related compounds have been reported to show superior cytotoxic activities against certain cell lines .

生化学分析

Biochemical Properties

2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mycobacterium ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity.

Cellular Effects

The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol on various cell types and cellular processes are profound. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can inhibit the activity of kinases involved in cell proliferation, thereby reducing the growth of cancer cells . Moreover, this compound can modulate the expression of genes associated with apoptosis, leading to programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol inhibits mycobacterium ATP synthase by binding to its active site, thereby preventing ATP synthesis and leading to bacterial cell death . Additionally, this compound can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor the compound’s stability and degradation products to ensure accurate and reliable results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity in animal studies.

Metabolic Pathways

2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol are excreted through the kidneys, indicating renal clearance as the primary route of elimination . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of transporters and binding proteins, as well as the compound’s physicochemical properties.

Subcellular Localization

The subcellular localization of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound influences its biological activity, as it determines the accessibility to its molecular targets and the overall efficacy of its biochemical actions.

特性

IUPAC Name |

2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXOTXKOODWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

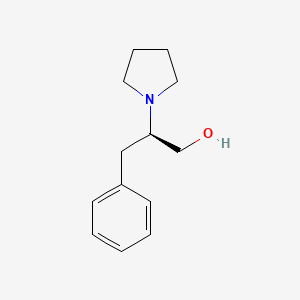

![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)

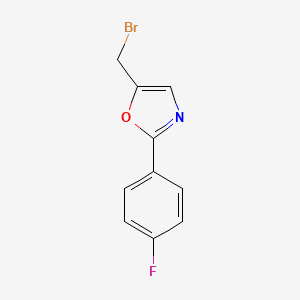

![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)

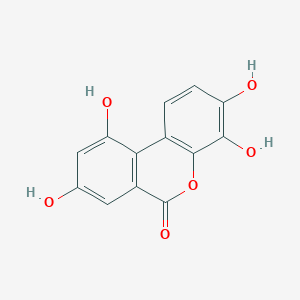

![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)

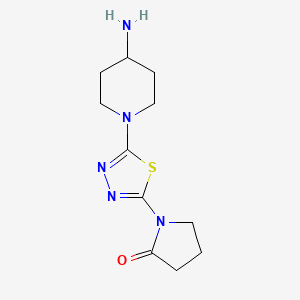

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)